7aH-imidazo[4,5-b]pyridin-7-amine
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Overview
Description
7aH-Imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C6H6N4. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure consists of an imidazole ring fused with a pyridine ring, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7aH-imidazo[4,5-b]pyridin-7-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another common method includes the construction of the imidazole ring starting from readily available 2,3-diaminopyridines . The reaction conditions often involve the use of formaldehyde as the carbonyl component, leading to the formation of an unsubstituted imidazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7aH-Imidazo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.
Substitution: The imidazole and pyridine rings can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are commonly employed under conditions such as Suzuki cross-coupling reactions.
Major Products: The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines .
Scientific Research Applications
7aH-Imidazo[4,5-b]pyridin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7aH-imidazo[4,5-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.
Imidazo[1,2-a]pyridine: Known for its use in sedative-hypnotic drugs like zolpidem.
Uniqueness: 7aH-Imidazo[4,5-b]pyridin-7-amine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct biological activities and chemical reactivity. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7aH-imidazo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3,5H,7H2 |
InChI Key |
GFBKBWPWIVWBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2C(=NC=N2)N=C1)N |
Origin of Product |
United States |
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